

Ciwujianoside E molecular docking and simulation studies

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Compound of Interest

Compound Name: *Ciwujianoside E*

Cat. No.: B1163305

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Introduction to Ciwujianoside E and In Silico Analysis

Ciwujianoside E (CIWUE) is a natural compound whose pharmaceutical and biological potential has motivated comprehensive investigation.[1] Its complex three-dimensional structure, featuring a picene triterpene aglycone, allows for unique interactions with biological targets.[1] Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are crucial in modern drug discovery for predicting and analyzing these interactions at an atomic level.[2][3] These in silico techniques provide critical insights into binding affinities, complex stability, and potential mechanisms of action, accelerating the drug development process. Recent studies have employed these methods to explore CIWUE's interactions with various human proteins, revealing its potential as a therapeutic agent, notably in cancer treatment.[1][4]

Molecular Docking Studies of Ciwujianoside E

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of **Ciwujianoside E**, docking studies have been instrumental in identifying its direct biological targets and understanding the nature of its binding interactions.

A significant finding is the identification of **Ciwujianoside E** (also referred to as L-06 in some literature) as a novel inhibitor of the interaction between Enolase 1 (ENO1) and Plasminogen

(PLG).[7] This interaction is critical for the proliferation and invasion of Burkitt's lymphoma cells.
[7]

Quantitative Docking Data

The following table summarizes the results from molecular docking studies, highlighting the binding affinity and key interactions between **Ciwujianoside E** and its identified protein target.

Target Protein	Ligand	Binding Affinity (kcal/mol)	Interacting Amino Acid Residues	Study Focus
Enolase 1 (ENO1)	Ciwujianoside E (L-06)	Not explicitly quantified in the provided text, but identified as a potent inhibitor.	Specific residues not detailed in the abstract, but the interaction blocks PLG binding.	Inhibition of Burkitt's Lymphoma[7]
Various Human Proteins	Ciwujianoside E	Not explicitly quantified, but described as "strong binding".	Not specified.	General pharmacological and toxicological assessment[1]

General Experimental Protocol for Molecular Docking

While specific parameters for the **Ciwujianoside E** studies are detailed within the full publications, a general protocol derived from standard computational chemistry practices is outlined below.[5][6]

- Protein Preparation:
 - The 3D crystal structure of the target protein (e.g., ENO1) is obtained from the Protein Data Bank (PDB).
 - Water molecules, co-crystallized ligands, and any non-essential ions are removed from the structure.

- Polar hydrogen atoms are added, and charges (e.g., Gasteiger charges) are computed.
- The protein structure is energy-minimized to relieve any steric clashes.
- Ligand Preparation:
 - The 2D or 3D structure of **Ciwujianoside E** is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software.
 - The ligand's geometry is optimized and its energy is minimized using a suitable force field (e.g., MMFF94).
 - Rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.
- Docking Simulation:
 - A grid box is defined around the active site or the putative binding pocket of the target protein. The size and center of the grid are chosen to encompass the entire binding region.
 - A docking algorithm (e.g., AutoDock Vina's Lamarckian Genetic Algorithm) is used to explore various conformations and orientations of the ligand within the grid box.^[5]
 - The program calculates the binding energy for each conformation, and the results are clustered and ranked.
- Analysis of Results:
 - The top-ranked poses are analyzed based on their binding affinity (a lower negative value indicates stronger binding).
 - The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and examined.

Molecular Dynamics (MD) Simulation Studies

MD simulations are employed to analyze the physical movements of atoms and molecules in a complex over time, providing insights into the stability and dynamics of the ligand-protein interaction.[8] For **Ciwujianoside E**, MD simulations have been used to assess the stability of its complex with target proteins and to study its solvation mechanisms in different environments.[1][4]

Quantitative MD Simulation Data

The stability of a ligand-protein complex during an MD simulation is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will typically show a low and converging RMSD value over the simulation time.[2][9]

System	Simulation Environment	Key Findings
Ciwujianoside E	Water and Deep Eutectic Solvents	Analysis of solvation mechanisms.[4]
Ciwujianoside E - Protein Complex	Aqueous Solution	Assessment of binding stability and conformational changes. [1][4]

General Experimental Protocol for MD Simulation

The following protocol outlines the typical steps involved in running an MD simulation of a ligand-protein complex.[8]

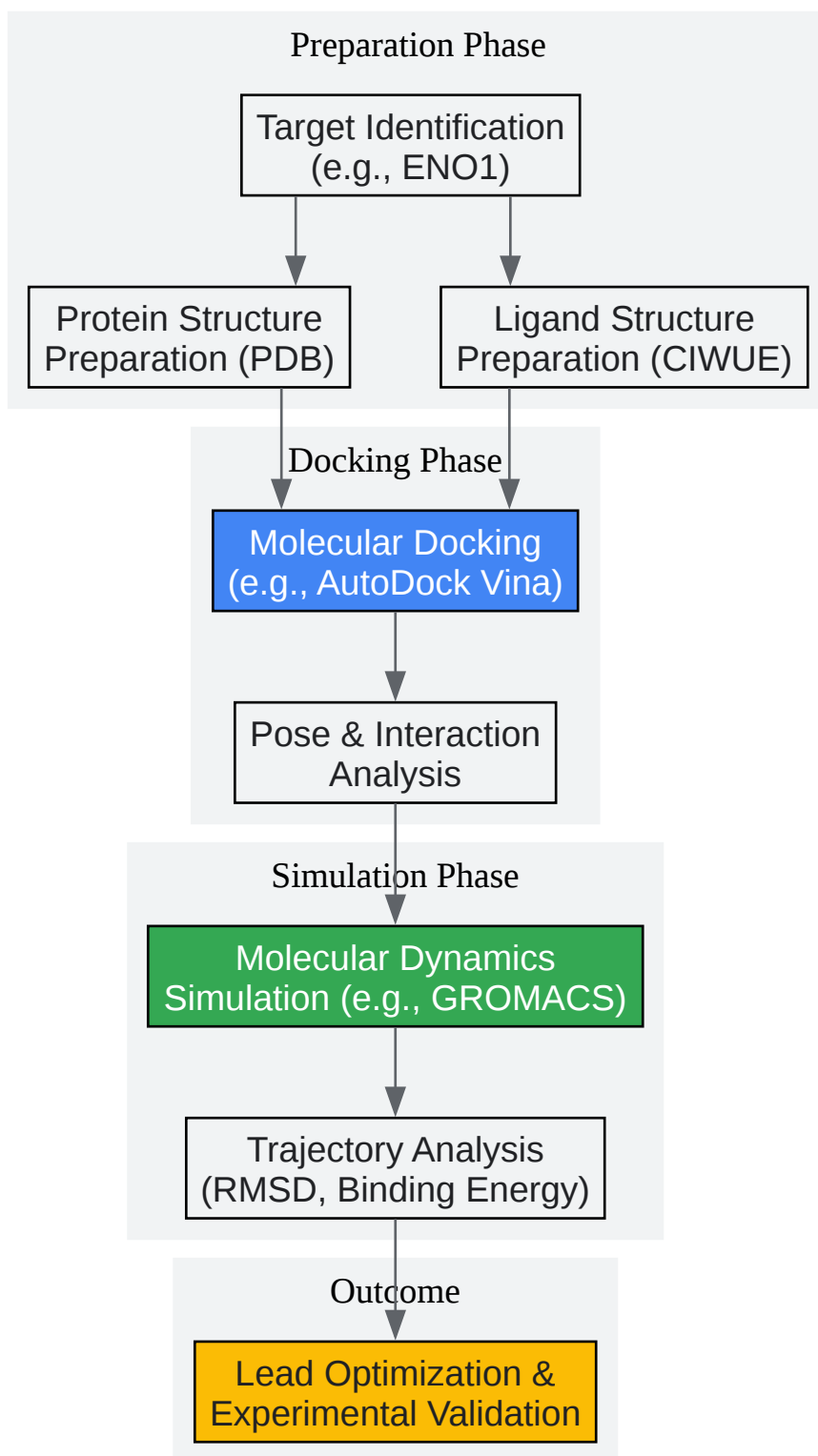
- System Preparation:
 - The best-ranked docked complex from the molecular docking study is used as the starting structure.
 - The complex is placed in a simulation box (e.g., orthorhombic or cubic) and solvated with an explicit water model (e.g., TIP3P).
 - Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system's overall charge.
- Energy Minimization:

- The energy of the entire solvated system is minimized to remove bad contacts and steric clashes before the simulation begins.
- Equilibration:
 - The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble).
 - This is followed by a period of equilibration under constant pressure (NPT ensemble) to ensure the system reaches the correct density. Positional restraints on the protein and ligand are often applied and gradually released during this phase.
- Production Run:
 - Once equilibrated, the production MD simulation is run for a specific duration (e.g., 100 ns) without restraints.[2]
 - The trajectory, which contains the coordinates of all atoms at regular time intervals, is saved for analysis.
- Trajectory Analysis:
 - RMSD: Calculated to assess the overall stability of the protein and the ligand's binding pose.
 - Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.
 - Hydrogen Bond Analysis: Performed to determine the persistence of hydrogen bonds throughout the simulation.
 - Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA are used to estimate the binding free energy of the complex from the simulation trajectory.[9]

Visualizing Workflows and Mechanisms

Computational Drug Discovery Workflow

The process of using docking and simulation to investigate a compound like **Ciwujianoside E** follows a logical sequence. This workflow is fundamental to modern computational drug discovery.

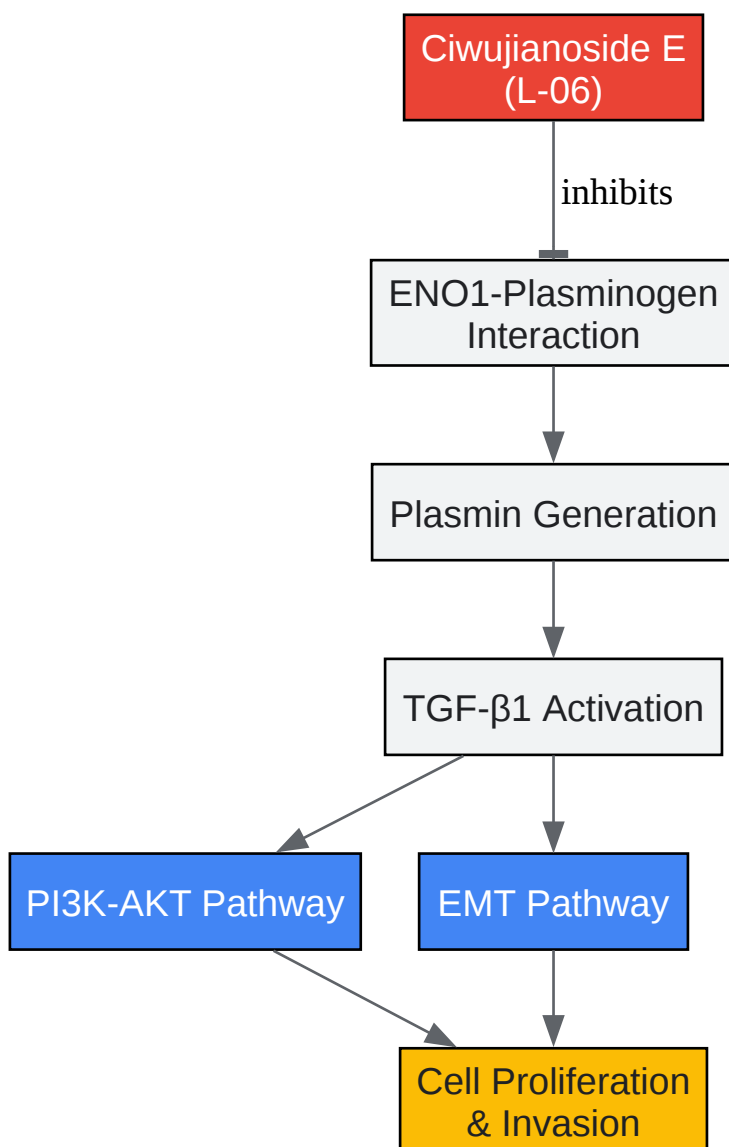


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Caption: A typical workflow for in silico drug discovery.

Ciwujianoside E Signaling Pathway in Burkitt's Lymphoma

Molecular docking and subsequent experimental validation have revealed that **Ciwujianoside E** inhibits Burkitt's lymphoma by disrupting the ENO1 pathway, which in turn suppresses key signaling cascades responsible for cell proliferation and invasion.[7]

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